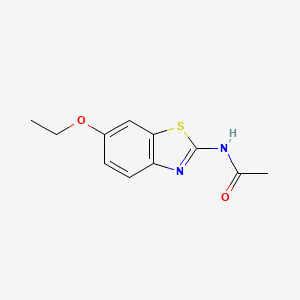

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Overview

Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C24H20N4O4S2 . It is a derivative of benzothiazole .

Molecular Structure Analysis

The molecular structure of “N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” can be represented by the InChI string: InChI=1S/C24H20N4O4S2/c1-2-31-15-9-10-19-20(12-15)34-23(25-19)27-21(29)14-33-24-26-18-8-4-3-7-17(18)22(30)28(24)13-16-6-5-11-32-16/h3-12H,2,13-14H2,1H3,(H,25,27,29) .

Scientific Research Applications

Organic Building Blocks

“N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide” is used in the field of chemistry as an organic building block . It is used in the synthesis of various complex organic compounds .

Antibacterial Activity

This compound has been found to have emergent antibacterial activity . It has been synthesized in conjunction with cell-penetrating octaarginine and has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Antioxidant Activity

“N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide” has been evaluated for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Haemolytic Activity

This compound has also been evaluated for its haemolytic activity . Haemolytic activity refers to the ability of a substance to break down red blood cells .

Urease Inhibition

“N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide” has been tested for its urease inhibition activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibition of this enzyme can be beneficial in the treatment of certain medical conditions .

Cytotoxic Activity

A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound “N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide”. These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Mechanism of Action

Target of Action

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide or N-(6-Ethoxy-benzothiazol-2-yl)-acetamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit inhibitory activities against various enzymes, such as urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

It is believed that the compound interacts with its target enzyme, urease, and inhibits its activity . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and disrupting the enzyme’s function.

Biochemical Pathways

The inhibition of urease by N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle is part of the larger nitrogen metabolism pathway. By inhibiting urease, the compound disrupts this pathway, potentially leading to a buildup of urea and a decrease in the production of ammonia .

Pharmacokinetics

The compound’s predicted density is 1313±006 g/cm3, and its predicted pKa is 1088±070 . These properties could influence the compound’s bioavailability and its ability to reach its target in the body.

Result of Action

The primary result of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide’s action is the inhibition of urease, which leads to a disruption in the urea cycle and nitrogen metabolism . This could have various molecular and cellular effects, depending on the specific biological context. For example, in bacteria that rely on urease for survival and virulence, the inhibition of urease could lead to a decrease in the bacteria’s ability to infect and cause disease.

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZFMSBMRCMBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364274 | |

| Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

CAS RN |

78334-48-2 | |

| Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6441169.png)

![1-methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole](/img/structure/B6441179.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6441184.png)

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)

![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)

![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)

![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)

![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)

![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)